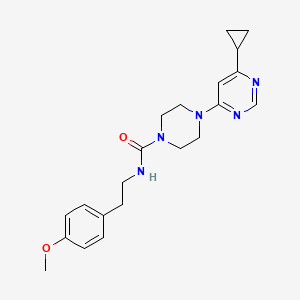

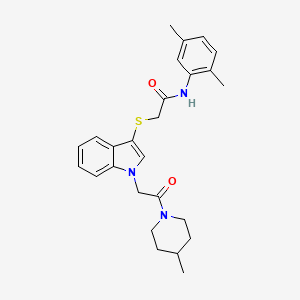

![molecular formula C20H18N2O3 B2822377 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide CAS No. 852136-63-1](/img/structure/B2822377.png)

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide is a chemical compound that has been studied extensively in scientific research due to its potential applications in medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

Controlled Radical Polymerization

Research by Mori, Sutoh, and Endo (2005) highlights the controlled radical polymerization of an acrylamide containing an amino acid moiety via reversible addition−fragmentation chain transfer (RAFT) polymerization. This method enables the synthesis of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, indicating the potential for designing specific polymers with desired properties for various applications, including biomedical and engineering materials. The process demonstrates the versatility of acrylamide derivatives in polymer science (Mori, Sutoh, & Endo, 2005).

Molecular Docking and Biological Evaluation

A study by Sambrajyam, Rani, and Rajitha (2022) on napthyl N-acyl hydrazone derivatives, which are structurally related to acrylamide compounds, explored their antioxidant, antibacterial, and anti-inflammatory activities. This research underscores the potential of acrylamide derivatives in developing new therapeutic agents, particularly in addressing inflammation and bacterial infections. The detailed evaluation of these compounds through molecular docking and biological assays illustrates the application of acrylamide derivatives in drug discovery and development (Sambrajyam, Rani, & Rajitha, 2022).

KCNQ2 Opener Activity

Research conducted by Wu et al. (2004) focused on bioisosteric replacement studies leading to the identification of acrylamide derivatives as highly potent and efficacious KCNQ2 openers. These compounds have shown significant activity in reducing neuronal hyperexcitability, indicating their potential application in treating neurological disorders by modulating ion channel functions. The synthesis and evaluation of these acrylamide derivatives highlight their significance in neuroscience and pharmacology (Wu et al., 2004).

Rate Acceleration in Polar Solvents

A study by Aggarwal, Dean, Mereu, and Williams (2002) explored the acceleration of the Baylis-Hillman reaction in polar solvents, including acrylamide reactions. This research suggests the importance of hydrogen bonding over hydrophobic effects, indicating a chemical property of acrylamide derivatives that could be exploited in synthetic chemistry for the development of novel compounds and reaction mechanisms (Aggarwal, Dean, Mereu, & Williams, 2002).

Eigenschaften

IUPAC Name |

(Z)-3-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-13-8-16-9-15(2-5-17(16)22-13)11-21-20(23)7-4-14-3-6-18-19(10-14)25-12-24-18/h2-10,22H,11-12H2,1H3,(H,21,23)/b7-4- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRPBCBMKNBSKX-DAXSKMNVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Cyclohexylmethyl)piperidin-3-yl]methanol](/img/structure/B2822294.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2822296.png)

![methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2822297.png)

![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylpropanamide](/img/structure/B2822299.png)

![1,7-diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2822304.png)

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2822306.png)